1-(4-Isocyanophenyl)ethanone

procurement specification quality assurance reproducibility

1-(4-Isocyanophenyl)ethanone, also named 4-isocyanoacetophenone, is a para-substituted aryl isocyanide bearing an acetyl group (C₉H₇NO, MW 145.16). The compound features two orthogonal reactive functionalities—a nucleophilic isocyanide and an electrophilic ketone—making it a versatile bifunctional intermediate.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 125192-28-1
Cat. No. B050862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isocyanophenyl)ethanone
CAS125192-28-1
SynonymsEthanone, 1-(4-isocyanophenyl)- (9CI)
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)[N+]#[C-]
InChIInChI=1S/C9H7NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6H,1H3
InChIKeyHFXQIIKTWJEFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isocyanophenyl)ethanone (CAS 125192-28-1) – Aryl Isocyanide Building Block with Ketone Handle for Orthogonal Synthesis and Coordination Chemistry


1-(4-Isocyanophenyl)ethanone, also named 4-isocyanoacetophenone, is a para-substituted aryl isocyanide bearing an acetyl group (C₉H₇NO, MW 145.16). The compound features two orthogonal reactive functionalities—a nucleophilic isocyanide and an electrophilic ketone—making it a versatile bifunctional intermediate . Its predicted logP is 1.77 and estimated boiling point is 191.7 °C . Commercial sources list purities of 95–97%, with the product typically handled as a liquid under cool, dry storage conditions .

Why Generic Isocyanide or Isocyanate Analogs Cannot Replace 1-(4-Isocyanophenyl)ethanone in Demanding Applications


A common procurement mistake is treating 1-(4-isocyanophenyl)ethanone as interchangeable with simple aryl isocyanides (e.g., phenyl isocyanide, CAS 931-54-4) or with the isocyanate analog 4-acetylphenyl isocyanate (CAS 49647-20-3). The isocyanide group (R–N≡C) exhibits nucleophilic character and participates in Ugi/Passerini multicomponent reactions, whereas the isocyanate group (R–N=C=O) is electrophilic and used in polyurethane chemistry—two fundamentally divergent reactivity profiles [1]. Moreover, unlike phenyl isocyanide, the para-acetyl substituent withdraws electron density (σp = +0.50), modulating the isocyanide's nucleophilicity and potentially enhancing shelf stability against oxidation and polymerization [2]. The co-presence of the ketone handle allows sequential orthogonal derivatization strategies that simple isocyanides cannot provide. These differences mean that substituting analogs without adjusting reaction conditions risks failed syntheses, reduced yields, or uncontrolled side reactions.

Quantitative Differentiation Evidence for 1-(4-Isocyanophenyl)ethanone Relative to Closest Analogs


Purity Specification and Analytical Batch QC: Bidepharm 97% vs. AKSci 95%

1-(4-Isocyanophenyl)ethanone available from Bidepharm is specified at 97% minimum purity and is accompanied by batch-specific quality control reports including NMR, HPLC, and GC . In contrast, AKSci lists a minimum purity specification of 95% for the same compound, without offering standardized multi-technique batch QC . The 2% absolute purity difference corresponds to a potential 2-fold reduction in total impurity burden, which can be critical for isocyanide-based multicomponent reactions where side reactions with contaminants lead to lower yields and difficult purifications.

procurement specification quality assurance reproducibility

Organometallic Coordination Efficacy: Crystallographically Characterized Palladium Insertion Product

Fowler et al. (1996) demonstrated that 4-isocyanoacetophenone reacts cleanly with Pd₂(dpm)₂Cl₂ to form a structurally defined organometallic insertion product. This product co-crystallizes with chloroform and DMSO to yield a ternary inclusion compound whose X-ray crystal structure was refined to R = 0.043 in the orthorhombic space group P2₁2₁2₁ [1]. The acetyl carbonyl participates in C=O···H–CCl₃ hydrogen bonds that stabilize the host–guest architecture—a supramolecular feature inaccessible to simple phenyl isocyanide, which lacks the hydrogen-bond-accepting ketone. No equivalent ternary inclusion host architecture has been reported for phenyl isocyanide under comparable conditions.

organometallic chemistry crystal engineering ligand design

Electronic Modulation via para-Acetyl Substituent: Hammett σp = +0.50 vs. σp = 0.00 (H)

The para-acetyl substituent withdraws electron density from the aryl ring with a Hammett σp constant of +0.50, as established in the IUPAC Gold Book compilation of substituent constants [1]. In contrast, unsubstituted phenyl isocyanide carries σp = 0.00. This electron withdrawal reduces the electron density at the isocyanide carbon, moderating its nucleophilicity. Isocyanides with lower nucleophilicity typically exhibit reduced rates of acid-catalyzed polymerization and oxidation side reactions during storage, and can offer improved chemoselectivity in Ugi and Passerini multicomponent reactions where competing nucleophilic pathways exist.

physical organic chemistry reactivity tuning isocyanide stability

Bifunctional Building Block Architecture: Two Orthogonal Reactive Handles vs. Single-Function Isocyanides

1-(4-Isocyanophenyl)ethanone contains two synthetically orthogonal functional groups: an isocyanide group that acts as a nucleophilic component in Ugi and Passerini multicomponent reactions, and a ketone group capable of independent transformations such as Grignard additions, reductive aminations, and hydrazone formation . By comparison, phenyl isocyanide possesses only the isocyanide functionality, limiting post-MCR derivatization to the amide backbone. The para-disposition of the ketone minimizes steric congestion at the isocyanide reaction center, preserving accessibility for bulky amine and carboxylic acid components in MCRs.

multicomponent reactions orthogonal synthesis bifunctional reagents

High-Value Application Scenarios for 1-(4-Isocyanophenyl)ethanone Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis via Sequential Ugi/Passerini Reaction then Ketone Derivatization

The isocyanide group of 1-(4-isocyanophenyl)ethanone serves as the nucleophilic component in a Ugi or Passerini multicomponent reaction to construct an α-acylamino amide or α-acyloxy amide core. After MCR completion, the intact para-ketone handle can be independently derivatized—for example, via Grignard addition to install tertiary alcohols or via reductive amination to introduce amine diversity . This dual-functional strategy is not feasible with phenyl isocyanide, which offers no secondary reactive handle, forcing the use of a separate ketone-containing building block. The approach reduces synthesis step count and simplifies procurement for medicinal chemistry library production.

Organometallic Host–Guest Systems and Crystal Engineering

4-Isocyanoacetophenone coordinates to palladium(II) centers to form structurally well-defined organometallic complexes that act as hosts for small-molecule guests . The acetyl group provides a hydrogen-bond acceptor site (C=O) that stabilizes chloroform guests through C=O···H–CCl₃ interactions, generating ternary inclusion compounds. This specific supramolecular architecture is not achievable with simpler aryl isocyanides such as phenyl isocyanide, making this compound a targeted selection for crystal engineering and host–guest chemistry where guest-binding topology must be rationally designed.

Functional Polymer Synthesis via Isocyanide-Mediated Crosslinking

As demonstrated in patent US2728745, p-isocyanoacetophenone reacts with hydroxyl-containing polymers (e.g., cellulose, polyvinyl alcohol) to form p-acetophenylurethane pendant groups . The ketone functionality remains available for subsequent aldol-type condensation with aromatic aldehydes to introduce cinnamoyl chromophores. This dual reaction sequence exploits both the isocyanide reactivity and the ketone handle in a single building block—an operational advantage over mono-functional isocyanates or isocyanides that would require additional bifunctional crosslinkers. This enables efficient one-pot polymer modification strategies for coatings, adhesives, and photo-responsive materials.

Isocyanide Reactivity Studies Requiring Electron-Deficient Aryl Isocyanide Probes

The electron-withdrawing acetyl substituent (σp = +0.50) makes this compound a representative electron-deficient aryl isocyanide for physical organic studies of isocyanide nucleophilicity, acidity of α-isocyano carbon acids, and coordination chemistry with transition metals . Its reactivity profile fills a gap between electron-neutral phenyl isocyanide (σp = 0.00) and strongly electron-poor 4-nitrophenyl isocyanide (σp = +0.78), enabling systematic Hammett correlation studies that require incremental electronic tuning unavailable with fewer substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Isocyanophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.